5-Phthalimidopentanoic acid
Overview
Description
5-Phthalimidopentanoic acid is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a pentanoic acid chain
Scientific Research Applications
5-Phthalimidopentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 5-Phthalimidopentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and precursors for a variety of bioactive molecules.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids, given its target of action . These pathways have downstream effects on protein synthesis and the production of various bioactive molecules.
Result of Action
Given its target of action, it is likely to influence the metabolism of aromatic amino acids and potentially affect protein synthesis and the production of various bioactive molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phthalimidopentanoic acid typically involves the reaction of phthalic anhydride with a suitable amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the pentanoic acid chain. One common method involves the use of a Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the N-alkylphthalimide, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Phthalimidopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines, depending on the specific reducing agent used.
Substitution: N-alkylphthalimides or other substituted phthalimides.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with similar structural features but lacking the pentanoic acid chain.
N-alkylphthalimides: Compounds with various alkyl groups attached to the phthalimide nitrogen.
Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with different substituents.
Uniqueness
5-Phthalimidopentanoic acid is unique due to the presence of both the phthalimide group and the pentanoic acid chain. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAIXIPOVUMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364928 | |
Record name | 5-phthalimidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-76-8 | |
Record name | 5-phthalimidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 5-phthalimidopentanoic acid in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing modified muramyl dipeptide (MDP) analogs. These analogs are being investigated for their potential immunomodulating activities. [] Researchers replaced the α-carboxylic group of glutamic acid within the MDP structure with a phosphonate moiety, employing this compound in the synthetic process. [] You can find more details about this application in the paper "Synthesis of New Phosphono Desmuramyldipeptide Analogs" available on Semantic Scholar: []
Q2: How is chirality relevant in the synthesis of this compound?
A2: Researchers have developed efficient methods to synthesize both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid starting from ornithine. [, ] This chirality control is crucial as different enantiomers of a molecule can exhibit distinct biological activities. While the provided abstracts [, ] don't delve into specific applications of these enantiomers, it highlights the importance of controlled synthesis for potential pharmaceutical development. For further details on the synthetic procedure, refer to the papers "A short, scaleable synthesis of both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid from ornithine" on Semantic Scholar: [, ]
Q3: Can you describe the crystal structure of this compound?
A3: this compound crystallizes to form carboxylic acid dimers. This dimerization arises from hydrogen bonding between centrosymmetric pairs of molecules within the crystal lattice. [] This structural information provides valuable insights into the solid-state packing and potential intermolecular interactions of this compound. Further details on the crystallographic analysis can be found in the paper "Structures of five ω-phthalimidoaliphatic carboxylic acids" on Semantic Scholar: []
Q4: Is there a way to prepare (R)-2-bromo-5-phthalimidopentanoic acid on a larger scale?
A4: Yes, a scalable "one-pot" synthesis of (R)-2-bromo-5-phthalimidopentanoic acid utilizes readily available (R)-ornithine as a starting material. [] This method leverages a diazotisation process and identifies acetic acid as an effective antifoaming agent. Importantly, the researchers implemented an extractive workup procedure, minimizing operator exposure to the corrosive reaction mixture and reducing manual handling. [] This approach makes the process safer and more amenable to large-scale production. For a detailed protocol, refer to the paper "Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine" on Semantic Scholar: []
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